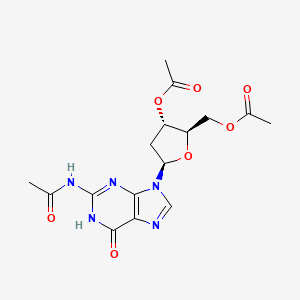

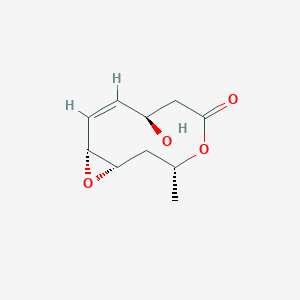

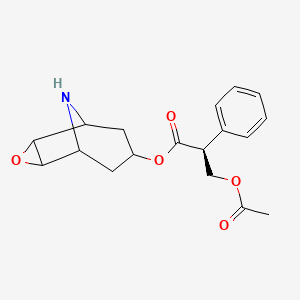

3',5',N2-三-O-乙酰 2'-脱氧鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The chemical synthesis of nucleosides similar to 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine often involves multiple steps, including the conversion of 2'-deoxyguanosine into various derivatives through reactions like tricyclic isopropeno derivatives formation, methylation, and the removal of blocking systems. For instance, the synthesis of 3-methyl-2'-deoxyguanosine from 2'-deoxyguanosine is achieved through a sequence of reactions that ultimately result in compounds known for their spontaneous glycosidic bond hydrolysis under physiological conditions (Golankiewicz, Ostrowski, & Folkman, 1990).

Molecular Structure Analysis

Modifications to the Hoogsteen edge of 2'-deoxyguanosine, such as the addition of acetyl groups, have been shown to increase the stability and specificity of G-quadruplex formations. This is due to enhanced noncovalent interactions like hydrogen bonds and pi-stacking, which are crucial for the molecular structure's stability and functionality (Gubala, Betancourt, & Rivera, 2004).

Chemical Reactions and Properties

Singlet oxygen reactions with 2'-deoxyguanosine and its derivatives highlight the complex chemistry involving nucleosides. These reactions result in significant oxidation products, elucidating the reactivity of guanosine derivatives under oxidative stress conditions. The formation of such oxidation products demonstrates the sensitivity of guanosine derivatives to reactive oxygen species, impacting their chemical properties significantly (Ravanat & Cadet, 1995).

Physical Properties Analysis

The synthesis and characterization of various guanosine derivatives, including their acetyl and amine adducts, provide valuable insights into the physical properties of these compounds. These properties are essential for understanding the stability, solubility, and overall behavior of guanosine derivatives in biological systems and experimental conditions (Gillet & Schärer, 2002).

科学研究应用

生物学作用和研究意义脱氧鸟苷及其氧化衍生物因其在生物系统中的作用和潜在治疗应用而被广泛研究。与脱氧鸟苷结构相关的化合物 8-氧代-2'-脱氧鸟苷的生物学作用说明了核苷衍生物在理解氧化应激和相关疾病中的重要性。它已被用作氧化损伤的生物标记,突出了它不仅参与诱变过程,还参与基因调控、DNA 修复、炎症控制和抗氧化系统激活 (Marmiy & Esipov, 2015)。这强调了该化合物在药物开发和疾病缓解策略中的潜在用途。

DNA 损伤和致癌风险特定 DNA 加合物的形成,例如由涉及鸟嘌呤碱基的反应衍生的加合物,突出了了解 DNA 损伤机制及其对致癌作用的影响的关键性。对 3-硝基苯并蒽等化合物的研究通过 DNA 加合物的形成证明了环境污染物的遗传毒性潜力,强调了研究核苷衍生物以评估与接触有害物质相关的癌症风险的重要性 (Arlt, 2005)。

抗氧化防御机制对核苷衍生物的研究还扩展到探索生物体内的抗氧化防御机制。在临床环境中对氧化应激生物标记的研究,特别是关于 2 型糖尿病及其并发症的研究,证明了包括 8-羟基-2'-脱氧鸟苷在内的核酸损伤标记物在预测疾病进展和并发症中的作用。此类标记提供了对葡萄糖毒性潜在机制和药物治疗潜在靶点的见解 (Bigagli & Lodovici, 2019)。

属性

IUPAC Name |

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOVGEMUNRNWBU-QJPTWQEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518063 |

Source

|

| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine | |

CAS RN |

193092-29-4 |

Source

|

| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

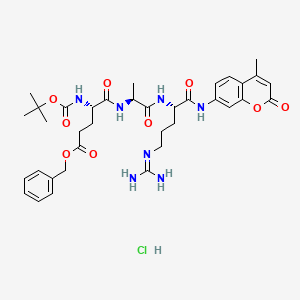

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)